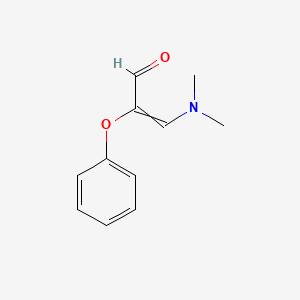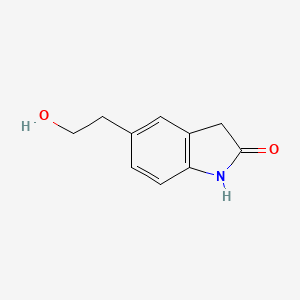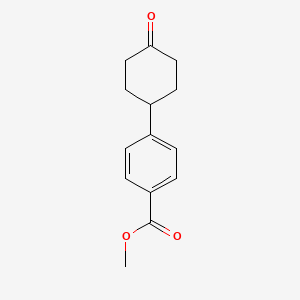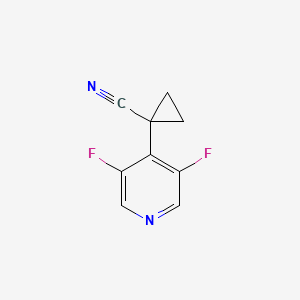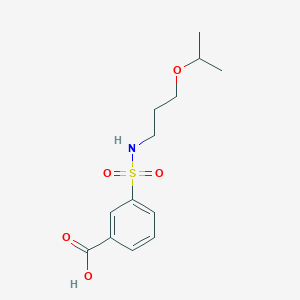
3-(3-Isopropoxypropylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds are characterized by a benzene ring attached to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropoxypropylsulfamoyl)benzoic acid typically involves multiple steps, including the introduction of the isopropoxy and sulfamoyl groups to the benzoic acid core. Common synthetic routes may include:
Esterification: Reacting benzoic acid with isopropanol in the presence of an acid catalyst to form the isopropoxy group.
Sulfonation: Introducing the sulfamoyl group through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Isopropoxypropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the sulfamoyl group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 3-(3-Isopropoxypropylsulfamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can bind to active sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Isopropoxy-propylsulfamoyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3-Isopropoxy-propylsulfamoyl)-phenol: Contains a hydroxyl group on the benzene ring.
3-(3-Isopropoxy-propylsulfamoyl)-toluene: Features a methyl group on the benzene ring.
Uniqueness
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO5S |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
3-(3-propan-2-yloxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)19-8-4-7-14-20(17,18)12-6-3-5-11(9-12)13(15)16/h3,5-6,9-10,14H,4,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
JIUUYBAGHAAVDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
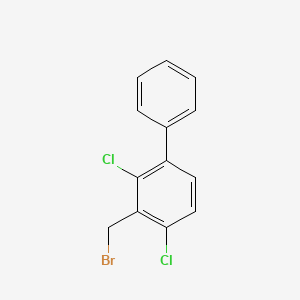
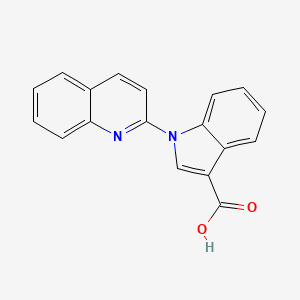
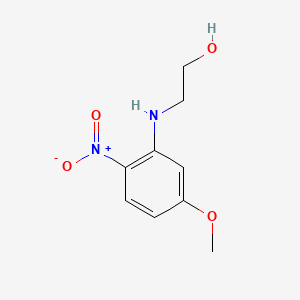
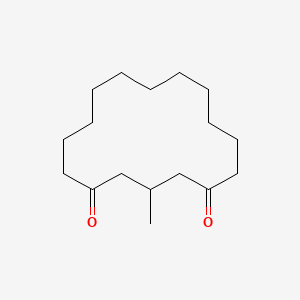
![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)
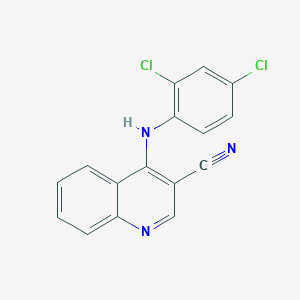
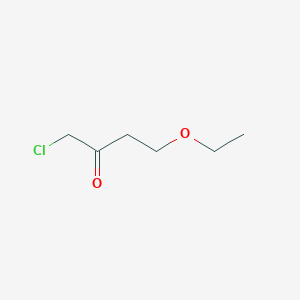
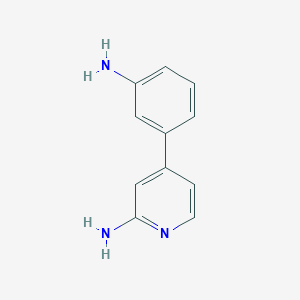
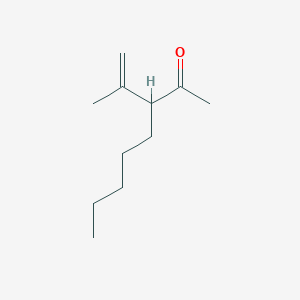
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea](/img/structure/B8632950.png)
